4'-O-Benzyloxy(3S,4S)-Ezetimibe
CAS No.:
Cat. No.: VC16487216
Molecular Formula: C31H27F2NO3
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H27F2NO3 |
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Molecular Weight | 499.5 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Standard InChI | InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2 |
Standard InChI Key | KEYVFYMGVLFXQK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
4'-O-Benzyloxy(3S,4S)-Ezetimibe belongs to the azetidin-2-one class of β-lactam compounds, characterized by a four-membered ring structure. The molecule features:
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Azetidin-2-one core: A strained four-membered ring with a carbonyl group at position 2.
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Substituents:
The stereochemistry at positions 3 (S) and 4 (S) is critical for biological activity, as improper configuration reduces binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein, the target of ezetimibe .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 163222-32-0 | |
Molecular Formula | C₃₁H₂₇F₂NO₃ | |
Molecular Weight | 499.55 g/mol | |
Density | 1.270 g/cm³ | |
Boiling Point | 706.5 ± 60.0 °C | |
Flash Point | 381.1 ± 32.9 °C |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4'-O-Benzyloxy(3S,4S)-Ezetimibe involves multi-step enantioselective reactions, as detailed in US Patent 20070259845A1 :
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Protection of Ezetimibe Precursor:
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The 4'-hydroxyl group of an ezetimibe intermediate is protected with a benzyl ether using benzyl bromide under basic conditions.
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Reaction:
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Chiral Induction:
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Purification:
Industrial-Scale Considerations
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Catalyst Optimization: Ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) enhance reaction efficiency and reduce byproduct formation .
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Cost-Effectiveness: Benzyl protection avoids expensive hydroxyl-group stabilization methods, making the process economically viable for mass production .
Analytical Characterization and Quality Control
Chromatographic Profiling
A stability-indicating HPLC method developed by Desai et al. (2017) separates 4'-O-Benzyloxy(3S,4S)-Ezetimibe from degradation products and process-related impurities :
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Column: C18 (250 mm × 4.6 mm, 5 μm).
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Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 232 nm.
Table 2: HPLC Method Validation Parameters
Parameter | Value |
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Linearity Range | 0.1–200 μg/mL |
Correlation Coefficient | >0.999 |
LOD | 0.03 μg/mL |
LOQ | 0.1 μg/mL |
Physicochemical Properties and Stability
Solubility and Partition Coefficient
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and fluorophenyl groups.
Thermal Stability
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Degradation Onset: 180°C (TGA data), with decomposition producing CO₂ and fluorinated aromatics .
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Storage Recommendations:
Pharmaceutical Applications and Regulatory Status
Role in Ezetimibe Production
4'-O-Benzyloxy(3S,4S)-Ezetimibe serves as:
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Synthetic Intermediate: Removes the benzyl group via hydrogenolysis to yield ezetimibe .
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Quality Control Standard: Quantifies process impurities in drug formulations .
Regulatory Considerations
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